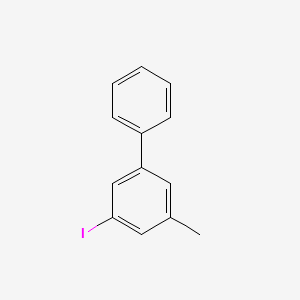

3-Iodo-5-methyl-1,1'-biphenyl

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11I |

|---|---|

Molecular Weight |

294.13 g/mol |

IUPAC Name |

1-iodo-3-methyl-5-phenylbenzene |

InChI |

InChI=1S/C13H11I/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

DVHUYGWASNFARG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)I)C2=CC=CC=C2 |

Origin of Product |

United States |

Reductive Elimination:the Final Step in the Catalytic Cycle is Typically Reductive Elimination from a Pd Ii or Higher Oxidation State Intermediate, Which Forms the Desired Carbon Carbon Bond and Regenerates the Active Pd 0 Catalyst.nih.govdirect Observation of the Species Undergoing Reductive Elimination is Often Difficult Due to Its High Reactivity.

Detailed Research Findings from Analogous Systems

Research on the Sonogashira coupling of various iodobenzenes has led to the serendipitous isolation and crystallographic characterization of oxidative addition products of the type ArPdI(PPh₃)₂. nih.gov These structures confirm the trans geometry of the aryl and iodo ligands around the square-planar palladium center. The Pd-I bond distances in these complexes are typically in the range of 2.66 to 2.69 Å, and the Pd-C bond distances are around 2.01 to 2.09 Å. nih.gov

In mechanistic studies of the Heck reaction, low-temperature NMR has been instrumental in observing reactive intermediates. For example, the reaction of an arylpalladium species with 2,3-dihydrofuran has allowed for the characterization of a cationic alkylpalladium intermediate by ¹H, ¹³C, and ³¹P NMR, including HMQC techniques. researchgate.net These studies have provided valuable information on the regiochemistry of palladium addition to the alkene.

While the direct study of 3-Iodo-5-methyl-1,1'-biphenyl's reaction intermediates remains an area for future investigation, the established methodologies and findings from analogous iodobiphenyl systems provide a robust framework for predicting and understanding its chemical behavior. The combined application of advanced spectroscopic techniques will be crucial in mapping the intricate mechanistic details of reactions involving this and other substituted biphenyl (B1667301) compounds.

Mechanistic Investigations of Reactions Involving Iodobiphenyls

Catalytic Cycles in Palladium-Mediated Transformations

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The catalytic cycle for these reactions, particularly with substrates like iodobiphenyls, generally involves a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination nih.govnih.gov.

Oxidative Addition: This is typically the initial and often rate-determining step in the catalytic cycle researchgate.netcsbsju.edu. It involves the insertion of a low-valent palladium(0) species into the carbon-iodine bond of the iodobiphenyl. This process results in the formation of a square-planar palladium(II) complex, where both the aryl group of the biphenyl (B1667301) and the iodide are bonded to the metal center nih.govyoutube.com. The electron count of the palladium center increases from 14 or 16 to 16 or 18, and its oxidation state changes from 0 to +2 youtube.com. The reactivity in oxidative addition is influenced by factors such as the steric bulk and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst researchgate.netnih.gov. For instance, electron-rich and bulky ligands can facilitate the formation of the active, low-coordinate palladium(0) species required for this step researchgate.net.

Transmetalation: Following oxidative addition, the transmetalation step occurs. In this stage, an organic group from an organometallic reagent (e.g., organoboron, organozinc, or organotin compounds) is transferred to the palladium(II) center, displacing the halide nih.govyoutube.com. The mechanism of transmetalation can be complex and is highly dependent on the nature of the organometallic reagent and the reaction conditions nih.govyoutube.com. For Suzuki-Miyaura couplings (using organoboron reagents), a base is required to form a more nucleophilic "ate" complex, which then facilitates the transfer of the aryl group to the palladium center youtube.com. The electronic properties of both coupling partners play a crucial role; electron-donating groups on the nucleophile and electron-withdrawing groups on the electrophile-derived palladium complex can accelerate this step nih.gov.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups coupled to the palladium(II) center are expelled to form the new carbon-carbon bond of the final product youtube.comacs.org. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle nih.govcsbsju.edu. For reductive elimination to occur, the two organic groups must typically be in a cis orientation on the square-planar palladium complex youtube.com. The energy barrier for this step can be influenced by the nature of the ligands and the organic groups being coupled acs.org.

In addition to traditional cross-coupling, iodobiphenyls can participate in C-H activation/functionalization reactions, where palladacycles are pivotal intermediates labxing.comnih.gov. These reactions often proceed via a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle nih.gov. A palladacycle is a cyclic compound containing a carbon-palladium bond.

The formation of a palladacycle typically occurs through an intramolecular C-H activation step, where the palladium catalyst, already coordinated to a directing group on the substrate, inserts into a nearby C-H bond labxing.comnih.gov. In the context of iodobiphenyls, the initial oxidative addition of Pd(0) to the C-I bond can be followed by an intramolecular C-H activation at an ortho position of the adjacent phenyl ring to form a five-membered palladacycle labxing.comnih.gov. These stable metallacyclic intermediates are central to controlling regioselectivity and can undergo further functionalization labxing.comresearchgate.net. For example, they can react with silylating agents or other coupling partners to introduce new functional groups labxing.comnih.gov. In enantioselective C-H functionalization, the formation of chiral palladacycles is often the enantioselectivity-determining step chemrxiv.org.

Ligands play a multifaceted role in palladium-catalyzed transformations of iodobiphenyls, influencing catalyst stability, activity, and, critically, selectivity bohrium.comrsc.org. The electronic and steric properties of ligands can dictate the preferred reaction pathway and control chemo-, regio-, and enantioselectivity semanticscholar.orgnih.gov.

Steric Hindrance: Bulky ligands, such as tri-tert-butylphosphine (P(tBu)₃) or N-heterocyclic carbenes (NHCs), can promote the formation of monoligated, coordinatively unsaturated Pd(0) species. These species are highly reactive in oxidative addition researchgate.net.

Electronic Effects: Electron-donating ligands increase the electron density on the palladium center, which enhances its reactivity towards oxidative addition into the C-I bond.

Regioselectivity: In reactions with substrates bearing multiple reactive sites, the choice of ligand can dramatically alter the regiochemical outcome. For instance, in the cross-coupling of dihalogenated heteroarenes, different phosphine ligands or even ligand-free conditions can invert the conventional site selectivity, allowing for the functionalization of a less reactive position semanticscholar.orgnih.govnih.gov. This control is often attributed to how the ligand modulates the energetics of the competing oxidative addition transition states nih.gov.

Enantioselectivity: In asymmetric catalysis, chiral ligands are essential for inducing stereocontrol. They can create a chiral environment around the palladium center, leading to the preferential formation of one enantiomer of the product. This is often achieved by controlling the geometry of the transition state in the stereoselectivity-determining step, such as the formation of a chiral palladacycle chemrxiv.orgsnnu.edu.cn.

The table below summarizes the effect of different ligand types on palladium-catalyzed reactions.

| Ligand Type | Key Feature | Influence on Reaction | Example Application |

| Monodentate Phosphines (e.g., PPh₃, P(tBu)₃) | Tunable steric bulk and electronics | Controls catalyst reactivity and stability; bulky ligands promote reductive elimination. | Suzuki, Heck, Negishi couplings. |

| Bidentate Phosphines (e.g., dppf, Xantphos) | Defined bite angle | Enhances catalyst stability; influences reductive elimination rates and regioselectivity. | Buchwald-Hartwig amination, difficult cross-couplings. |

| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIMes) | Strong σ-donors, sterically bulky | Form highly stable and active catalysts; often superior for challenging substrates. | Suzuki coupling of aryl chlorides, C-H activation. |

| Chiral Ligands (e.g., BINAP, chiral sulfoxides) | Asymmetric scaffold | Induces enantioselectivity in product formation. | Asymmetric C-H functionalization, enantioselective Heck reactions. |

Concerted Metalation-Deprotonation (CMD) Processes in C-H Activation

The Concerted Metalation-Deprotonation (CMD) mechanism is a key pathway for C-H bond activation, particularly for high-valent, late transition metals like Pd(II) researchgate.netwikipedia.org. Unlike oxidative addition, the CMD process does not involve a change in the metal's oxidation state. Instead, it proceeds through a single, six-membered transition state where the C-H bond is cleaved and a new C-Pd bond is formed simultaneously with the assistance of a base wikipedia.orgacs.orgnih.gov.

In this pathway, a Pd(II) species, often bearing a carboxylate ligand (like acetate), coordinates to the arene. The carboxylate ligand then acts as an internal base, abstracting the proton from the C-H bond while the palladium center coordinates to the carbon, forming a palladacycle intermediate researchgate.netacs.org. The CMD mechanism is often favored over other pathways like electrophilic substitution, especially in less electron-rich or sterically hindered systems researchgate.netnih.gov. Computational and experimental studies have shown that the propensity of a C-H bond to undergo a CMD process can be correlated with factors like its bond length rather than simply its acidity nih.gov. This mechanism is crucial for explaining the reactivity and regioselectivity in many direct arylation and C-H functionalization reactions researchgate.netacs.org.

Characterization of Radical Pathways in Biphenyl Reactivity

While most palladium-catalyzed cross-coupling reactions are described by two-electron (ionic) pathways involving Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycles, the involvement of radical species and single-electron transfer (SET) processes has been increasingly recognized researchgate.netacs.org. These pathways often involve odd-electron palladium species like Pd(I) or Pd(III) acs.orgresearchgate.net.

Radical mechanisms can be initiated under certain conditions, such as with specific ligands, additives, or photochemical irradiation researchgate.netresearchgate.net. For instance, the oxidative addition step, especially with alkyl halides, can proceed through a radical pathway instead of a concerted insertion nih.gov. In some cases, a Pd(0) complex can undergo a SET to the aryl iodide, forming a radical anion, which then collapses to a Pd(I) species and an aryl radical. These radical intermediates can then participate in subsequent steps acs.org. The characterization of these pathways often relies on techniques like radical trapping experiments, studying the effect of radical initiators or inhibitors, and computational modeling researchgate.netacs.org. The potential for radical involvement adds a layer of complexity to the mechanistic picture of biphenyl reactivity and opens avenues for developing new types of transformations researchgate.netacs.org.

Studies on Regioselectivity and Diastereoselectivity in Complex Annulations

Iodobiphenyls are valuable precursors for the synthesis of complex polycyclic and spirocyclic structures through annulation reactions. Controlling regioselectivity and diastereoselectivity in these transformations is a significant synthetic challenge.

Regioselectivity: In annulation reactions, such as a [3+2] cycloaddition, the initial coupling can often occur at different positions on the reacting partners. The regiochemical outcome is determined by the relative energies of the competing reaction pathways researchgate.netrsc.org. Factors influencing this selectivity include the electronic nature of the substrates, the steric environment, and the specific catalyst system employed. For example, in phosphine-catalyzed annulations, the choice of phosphine can direct the reaction towards either α- or γ-addition to an allenoate partner, leading to different regioisomers researchgate.net. DFT calculations are a powerful tool for rationalizing these outcomes by comparing the activation energies of the different possible transition states rsc.org.

Diastereoselectivity: When new stereocenters are formed during an annulation, controlling the relative stereochemistry (diastereoselectivity) is crucial. This is often achieved by exploiting the steric interactions in the transition state of the ring-forming step. The pre-existing stereochemistry of the substrate or the use of chiral catalysts can direct the approach of the reacting partners, favoring the formation of one diastereomer over others. Mechanistic studies in this area focus on identifying the key stereodetermining transition states and understanding how catalyst-substrate interactions guide the formation of the desired product isomer researchgate.net.

Intermediate Characterization and Spectroscopic Studies for Reaction Mechanism Elucidation

Spectroscopic Techniques in Mechanistic Studies

A variety of spectroscopic methods are employed to probe the intricate details of reaction mechanisms involving iodobiphenyls. These techniques allow for the direct or indirect observation of intermediates, providing crucial data on their electronic and structural properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for characterizing the structure of diamagnetic intermediates in solution. ¹H, ¹³C, and ³¹P NMR are particularly useful in organometallic chemistry for identifying ligands and their coordination to a metal center. For instance, in palladium-catalyzed reactions, the chemical shifts and coupling constants of phosphorus-containing ligands can indicate the formation of oxidative addition complexes or other palladium-containing intermediates. While direct NMR data for intermediates of 3-Iodo-5-methyl-1,1'-biphenyl are not readily available, studies on similar systems have successfully utilized NMR to characterize key species. For example, in the investigation of Heck reactions, NMR has been used to identify alkylpalladium intermediates formed after the insertion of an alkene into a Pd-Ar bond. researchgate.net

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and other soft ionization techniques are instrumental in detecting and characterizing charged intermediates in catalytic cycles. nih.govresearchgate.netuvic.canih.govsemanticscholar.org ESI-MS can provide the mass-to-charge ratio of transient species, offering direct evidence for their existence and stoichiometry. In the context of palladium-catalyzed reactions of iodobiphenyls, ESI-MS has been used to observe catalytic intermediates in Suzuki reactions. uvic.ca

X-ray Crystallography: When an intermediate is stable enough to be isolated and crystallized, single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths and angles. This technique has been pivotal in characterizing oxidative addition products, which are key intermediates in many cross-coupling reactions. For example, the structures of several phenyl palladium(II) iodide complexes, formed from the oxidative addition of iodobenzenes to a palladium(0) species, have been determined by X-ray crystallography, providing concrete evidence for the initial step in Sonogashira coupling reactions. nih.gov

Characterization of Key Intermediates in Iodobiphenyl Reactions

The mechanistic pathways of reactions involving iodobiphenyls, such as the widely utilized palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira), are often described by a series of fundamental steps, each involving distinct intermediates.

Theoretical and Computational Chemistry of 3 Iodo 5 Methyl 1,1 Biphenyl and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure

Analysis of Molecular Orbitals and Delocalization in Poly-iodinated Biphenyls

The introduction of multiple iodine atoms onto a biphenyl (B1667301) scaffold, creating poly-iodinated biphenyls, has a profound impact on the molecular orbitals (MOs). DFT calculations on highly iodinated biphenyl derivatives show that the highest occupied molecular orbital (HOMO) is significantly influenced by the lone pairs of the iodine atoms. researchgate.net This interaction leads to an extension of σ-delocalization, a phenomenon where electron density is shared over a series of adjacent sigma bonds. researchgate.net

In the context of derivatives of 3-Iodo-5-methyl-1,1'-biphenyl, further iodination would likely result in a HOMO that arises from the mixing of lone-pair orbitals from the multiple iodine atoms. researchgate.net This delocalization can affect the molecule's electronic and photophysical properties. The energy and spatial distribution of both the HOMO and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity, ionization potential, and electron affinity. The interaction between the iodine p-orbitals and the biphenyl π-system modifies the electronic landscape, influencing how the molecule interacts with other reagents.

Substituent Effects on Electronic Properties and Reactivity

The electronic properties and reactivity of the biphenyl core are heavily modulated by its substituents. In this compound, the iodo and methyl groups exert distinct electronic effects.

Methyl Group: The methyl group is a classic electron-donating group (EDG) through both inductive (+I) and hyperconjugation effects.

DFT studies on substituted biphenyls confirm that EDGs generally increase the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) tend to lower the LUMO energy, making the molecule a better electron acceptor. rdd.edu.iqdoaj.orgresearchgate.net In this compound, the interplay of the donating methyl group and the inductively withdrawing iodo group fine-tunes the electronic properties. This substitution pattern can influence the molecule's HOMO-LUMO gap, which is a key indicator of chemical reactivity and kinetic stability. rdd.edu.iqresearchgate.net A smaller gap generally implies higher reactivity.

| Compound | Substituent Effect | Expected HOMO Energy (eV) | Expected LUMO Energy (eV) | Expected Energy Gap (eV) |

|---|---|---|---|---|

| 1,1'-Biphenyl | Reference | -6.5 | -1.7 | 4.8 |

| 3-Methyl-1,1'-biphenyl | Donating (+I) | -6.3 | -1.6 | 4.7 |

| 3-Iodo-1,1'-biphenyl | Inductively Withdrawing (-I) | -6.6 | -2.0 | 4.6 |

| This compound | Combined Effects | -6.4 | -1.9 | 4.5 |

Note: The values in this table are illustrative, based on established theoretical trends for substituent effects on aromatic systems, and are meant to demonstrate the relative changes in electronic properties.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating complex reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally.

Transition State Analysis in C-H Activation Processes

C-H activation is a transformative strategy in organic synthesis, and computational studies have been vital in understanding its mechanisms. For biphenyl derivatives, remote C-H functionalization can be achieved using transition metal catalysis. nih.gov DFT calculations are used to map the potential energy surface of the reaction, identifying the lowest energy pathway.

A key mechanistic step in many palladium-catalyzed C-H activations is the concerted metalation-deprotonation (CMD) process. nih.gov In this step, the C-H bond is cleaved with the assistance of a ligand or an internal base. Transition state analysis for a molecule like this compound would involve locating the transition state structure for the CMD step at various positions on the aromatic rings. The calculated activation energy barriers for these transition states would predict the regioselectivity of the C-H activation, determining which C-H bond is most likely to react. The presence of the iodo and methyl groups would sterically and electronically influence the geometry and energy of these transition states.

Elucidation of Palladium-Silver Heterodimeric Transition States

Recent computational studies have uncovered novel transition state structures that explain the reactivity and selectivity observed in certain C-H activation reactions of biaryl compounds. nih.gov Specifically, DFT calculations have shown that a ligand-containing Palladium-Silver (Pd-Ag) heterodimeric transition state can be crucial for achieving remote meta-selectivity. nih.gov

In this model, the two metal centers cooperate to facilitate the C-H bond cleavage. The substrate, such as a derivative of this compound, would coordinate to this bimetallic complex. The silver co-catalyst often plays a role in activating the palladium catalyst or acting as a halide scavenger. The geometry of this heterodimeric transition state is critical; it creates a specific spatial arrangement that favors the activation of a C-H bond at a position remote from the directing group, a feat that is challenging to achieve with a single metal catalyst. nih.gov Computational analysis of this transition state involves optimizing its geometry and confirming it is a true first-order saddle point on the potential energy surface through frequency calculations.

Theoretical Insights into Aryne Formation and Reactivity

Arynes are highly reactive intermediates that can be generated from aryl halides. Theoretical studies, often using semiempirical or DFT methods, can predict the propensity of a substituted aryl halide to form an aryne and the regioselectivity of its subsequent reactions. researchgate.net For a precursor like this compound, treatment with a strong base could potentially lead to the formation of a biphenyl-based aryne intermediate.

Computational models would investigate the initial deprotonation step. The acidity of the protons ortho to the iodine atom is enhanced by its inductive effect. The methyl group, being electron-donating, would slightly decrease the acidity of adjacent protons. Theoretical calculations predict which proton is most likely to be abstracted by the base. researchgate.net Following deprotonation, the loss of the iodide ion would generate the aryne. The calculations can predict the relative stability of the possible aryne regioisomers (e.g., a 2,3-aryne versus a 3,4-aryne on the substituted ring). The electronic structure of the resulting aryne, particularly the distribution of charge and the nature of the strained triple bond, can then be analyzed to predict the site of subsequent nucleophilic attack. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of Substituted Biphenyl Systems

The three-dimensional arrangement of atoms in a molecule, and the ease with which they can rotate about single bonds, dictates its physical and chemical properties. For biaryl systems such as this compound, the rotational barrier around the central carbon-carbon single bond is of particular interest. This rotation governs the molecule's accessible conformations and is influenced by the nature and position of substituents on the phenyl rings.

Conformational analysis of biphenyl derivatives is crucial for understanding their behavior in various environments. The preferred conformation is a balance between steric hindrance and electronic effects. In the case of this compound, the substituents at the meta positions are expected to have a less pronounced steric effect on the dihedral angle compared to ortho-substituted biphenyls. However, they still play a significant role in determining the rotational energy landscape.

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational space of molecules over time. mdpi.comnih.gov By simulating the motion of atoms and molecules, MD can reveal the dynamic nature of conformational changes, including the rates of interconversion between different conformers and the influence of the surrounding environment, such as solvent molecules. mdpi.com For complex systems like substituted biphenyls, MD simulations, often in conjunction with quantum mechanical calculations, can offer detailed insights into the free energy profile of the aryl-aryl torsion. mdpi.com

Theoretical Approaches to Conformational Analysis

A variety of computational methods are employed to study the conformational preferences and rotational barriers in substituted biphenyls. Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations. rsc.org Different functionals and basis sets can be benchmarked against experimental data to determine the most accurate approach for a given class of compounds. rsc.org For instance, studies have shown that for substituted biphenyls, methods that account for dispersion interactions are crucial for accurately predicting geometries and rotational barriers. rsc.org

High-level methods like Møller-Plesset perturbation theory (MP2) can also be used to obtain accurate barrier energies for substituted biphenyls. mdpi.com These quantum mechanical data can then be used to parameterize polarizable force fields for use in molecular dynamics simulations, allowing for the study of larger systems and longer timescales. mdpi.com

Rotational Barriers and Dihedral Angles in Substituted Biphenyls

The energy required to rotate around the central C-C bond in biphenyl derivatives is known as the rotational barrier. The magnitude of this barrier is influenced by the size and position of the substituents. Ortho-substituents generally lead to higher rotational barriers due to increased steric hindrance. For example, the rotational energy barrier of 2,2'-dimethylbiphenyl can be significant. researchgate.net In contrast, meta- and para-substituents have a smaller, but not negligible, impact on the barrier height.

The dihedral angle, which is the angle between the planes of the two phenyl rings, is a key parameter in describing the conformation of biphenyls. For biphenyl itself, the equilibrium dihedral angle is around 45°. researchgate.net In 3,3'-dihalogenated biphenyls, a double minimum in the potential energy surface is observed at dihedral angles of approximately 45° and 135°. researchgate.netsemanticscholar.org It is reasonable to infer that this compound would exhibit a similar conformational preference, with two stable, non-planar (skew) conformations.

| Compound | Substitution Pattern | Calculated Dihedral Angle(s) (°) |

|---|---|---|

| Biphenyl | Unsubstituted | ~45 |

| 2,2'-Difluorobiphenyl (B165479) | ortho-dihalogen | 57.9 and 128.9 |

| 2,2'-Dichlorobiphenyl | ortho-dihalogen | < 90 |

| 3,3'-Dihalogenbiphenyls | meta-dihalogen | ~45 and ~135 |

| 2,2'-Dimethylbiphenyl | ortho-dimethyl | Data not available in provided search results |

Molecular Dynamics Simulations of Biphenyl Systems

Molecular dynamics simulations can provide a time-resolved view of the conformational dynamics of substituted biphenyls. nih.govaip.org These simulations can model the influence of solvent and temperature on the rotational motion around the biphenyl linkage. mdpi.com For instance, simulations can reveal how different solvents, such as water and n-butylmethylether, affect the free energy profile of the torsion. mdpi.com

The trajectory from an MD simulation can be analyzed to determine the probability distribution of the dihedral angle, providing insight into the relative populations of different conformers. unical.it Furthermore, MD simulations can be used to study chirality transfer and ion pairing in chiral biphenyl systems. mdpi.com

| Simulation Aspect | Typical Parameters and Findings |

|---|---|

| Force Fields | Polarizable force fields parameterized from quantum mechanical data are often used. mdpi.com |

| Solvents | Simulations can be performed in various solvents, such as water and organic solvents, to study environmental effects. mdpi.com |

| Ensemble | NpT (isothermal-isobaric) ensemble is commonly used to simulate laboratory conditions. mdpi.com |

| Analysis | Analysis of the trajectory can yield free energy profiles, dihedral angle distributions, and rates of conformational change. mdpi.comunical.it |

Advanced Synthetic Applications and Broader Research Context of Iodobiphenyls

Strategic Intermediates in the Construction of Architecturally Complex Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. nih.gov Their extended π-systems give rise to unique electronic and photophysical properties, making them significant targets in materials science. The synthesis of structurally complex and well-defined PAHs often relies on strategic bond-forming reactions, where iodobiphenyls serve as critical precursors. nih.gov

The carbon-iodine bond in compounds like 3-Iodo-5-methyl-1,1'-biphenyl is susceptible to oxidative addition with transition metal catalysts, such as palladium, initiating catalytic cycles for C-C bond formation. This reactivity is harnessed in intramolecular cyclization reactions to construct new aromatic rings. For instance, palladium-catalyzed C-H activation/carbenoid insertion sequences using 2-iodobiphenyls have been developed to synthesize 9,9-disubstituted fluorenes, a class of PAHs with applications in optoelectronics. labxing.com

A key strategy in PAH synthesis is the phenyl-addition/dehydrocyclization (PAC) pathway, which facilitates molecular mass growth at high temperatures. nih.gov In this context, iodobiphenyls can be transformed into biphenyl (B1667301) radicals that subsequently add to other aromatic systems, followed by cyclization and aromatization to yield larger PAHs like triphenylene (B110318) and fluoranthene. nih.gov The methyl group in this compound can influence the regioselectivity of these cyclizations and modify the electronic properties of the resulting PAH. rsc.org

The table below illustrates representative palladium-catalyzed reactions where substituted 2-iodobiphenyls are used to synthesize fluorene (B118485) derivatives, highlighting the versatility of these intermediates.

| Entry | 2-Iodobiphenyl (B1664525) Substrate | Diazoester | Yield (%) |

| 1 | 4'-Methoxy-2-iodobiphenyl | Ethyl diazoacetate | 85 |

| 2 | 4'-Methyl-2-iodobiphenyl | Ethyl diazoacetate | 78 |

| 3 | 4'-Fluoro-2-iodobiphenyl | Ethyl diazoacetate | 82 |

| 4 | 4'-Chloro-2-iodobiphenyl | Ethyl diazoacetate | 75 |

| Data sourced from studies on palladium-catalyzed synthesis of fluorenes. labxing.com |

Utility in the Development of Functional Organic Materials

The rigid, conjugated structure of the biphenyl unit makes it a desirable component in a wide range of functional organic materials. The iodo-substitution on the biphenyl core provides a convenient handle for synthetic elaboration, allowing for the precise tuning of material properties.

Building Blocks for Fluorescent and Optoelectronic Materials

Iodobiphenyls are extensively used as precursors for materials in organic light-emitting diodes (OLEDs) and other optoelectronic devices. sararesearch.comguidechem.com The biphenyl scaffold contributes to the thermal stability and charge-transport properties of these materials. nbinno.com Through cross-coupling reactions like Suzuki and Sonogashira couplings, the iodine atom of this compound can be replaced with various functional groups to create molecules with tailored electronic and photophysical properties.

For example, coupling with boronic acids or terminal alkynes can extend the π-conjugation of the biphenyl system, leading to materials with specific absorption and emission characteristics. The methyl group can further modulate these properties through steric and electronic effects. Research has shown that the synthesis of fluorescent alkoxy-substituted iodobiphenyl analogues can be achieved through simple alkali-assisted reactions, and these materials exhibit solvatochromic activity. researchgate.net

Precursors for Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized assemblies. nih.gov Iodobiphenyls serve as valuable precursors for constructing macrocycles and other host molecules for use in host-guest systems. researchgate.netbeilstein-journals.org The directional nature of the biphenyl unit and the reactive iodo-group allow for the programmed assembly of complex supramolecular architectures.

Ullmann coupling reactions, for instance, can be used to link two iodobiphenyl units together, forming larger oligomeric structures that can act as precursors to macrocycles. nih.gov The resulting cavities within these macrocycles can be designed to selectively bind specific guest molecules, with potential applications in sensing, catalysis, and drug delivery. The synthesis of such macrocycles often involves a pseudo-high-dilution strategy to favor intramolecular cyclization over intermolecular polymerization. nih.gov

Role in the Synthesis of Chiral Scaffolds and Ligands from Iodobiphenyls

Axially chiral biphenyls, which possess non-planar, enantiomeric structures due to restricted rotation around the biphenyl single bond, are of immense importance as chiral ligands and catalysts in asymmetric synthesis. nih.govnih.gov Iodobiphenyls are key starting materials for the synthesis of these atropisomeric compounds. sararesearch.comtcichemicals.com

The synthesis of chiral biphenyl ligands often involves an intramolecular coupling reaction of a di-iodinated biphenyl precursor or an intermolecular coupling of two different iodinated aryl halves. The substituents on the biphenyl rings, such as the methyl group in this compound, play a crucial role in hindering rotation around the central C-C bond, thereby allowing for the isolation of stable enantiomers. These chiral ligands are widely used in transition-metal-catalyzed reactions to achieve high levels of enantioselectivity. nih.govpurdue.edu

The development of diverse, adjustable axially chiral biphenyl ligands allows for the fine-tuning of steric and electronic properties to optimize catalytic efficiency in a wide range of asymmetric transformations. nih.gov

Application as Strategic Intermediates in Divergent Synthesis Methodologies

Divergent synthesis is a powerful strategy that enables the creation of a wide variety of structurally distinct molecules from a common intermediate. nih.gov The reactivity of the carbon-iodine bond makes iodobiphenyls, including this compound, excellent pluripotent intermediates for such strategies. nih.govnih.gov

From a single iodobiphenyl precursor, a multitude of different products can be accessed by simply changing the reaction partner or the catalytic system. For example, a palladium-catalyzed reaction of an iodobiphenyl could lead to a cross-coupling product with an organoboron reagent, a Heck reaction product with an alkene, or a carbonylation product in the presence of carbon monoxide. This versatility allows for the rapid generation of molecular diversity from a single, readily accessible starting material. nih.govrsc.org

Recent advances have demonstrated the use of 2-iodobiphenyls in time-controlled, palladium-catalyzed C–H activation for the divergent synthesis of various silacyclic compounds. nih.gov This highlights how manipulating reaction parameters can direct the transformation of a common iodobiphenyl-based intermediate toward different molecular architectures.

Contributions to Catalyst Design and Organometallic Chemistry

Beyond their role in forming the backbone of chiral ligands, iodobiphenyls contribute to organometallic chemistry and catalyst design in other ways. libretexts.orgsouthwales.ac.uk The iodo-group can be converted into other functionalities, such as phosphine (B1218219) groups, which are common ligands in organometallic catalysts. libretexts.org For example, lithiation of this compound followed by reaction with a chlorophosphine can yield a phosphine ligand.

These ligands can then be coordinated to transition metals like palladium, rhodium, or ruthenium to create catalysts with specific properties. The electronic and steric environment around the metal center, which is crucial for catalytic activity and selectivity, can be systematically modified by changing the substitution pattern on the biphenyl scaffold. youtube.com The biphenyl unit itself can influence the stability and reactivity of the resulting organometallic complex.

Future research on the chemical compound this compound is poised to unlock new synthetic methodologies and applications. As a versatile building block, its unique substitution pattern offers significant potential for advancements in several areas of chemical science. The strategic placement of the iodo group provides a reactive handle for a multitude of cross-coupling reactions, while the methyl group and the biphenyl scaffold itself offer opportunities for further functionalization and tuning of molecular properties. This article outlines key future research directions, focusing on the development of sustainable synthetic routes, the exploration of novel reactivity, the use of advanced computational tools, the integration of modern synthesis technologies, and the pursuit of unexplored applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.